2,4,6-Trimethylpyridine-3-sulfonyl chloride

Description

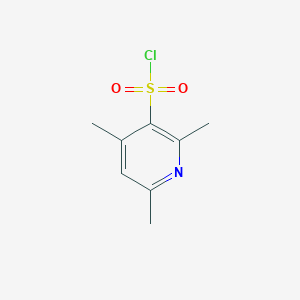

2,4,6-Trimethylpyridine-3-sulfonyl chloride is a substituted pyridine derivative bearing three methyl groups at the 2-, 4-, and 6-positions and a sulfonyl chloride functional group at the 3-position. This compound is primarily utilized as a sulfonating agent in organic synthesis, enabling the introduction of sulfonyl groups into target molecules. Its steric and electronic properties are significantly influenced by the methyl substituents, which enhance lipophilicity and modulate reactivity.

Properties

IUPAC Name |

2,4,6-trimethylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-5-4-6(2)10-7(3)8(5)13(9,11)12/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBDJVPRNCAKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2,4,6-Trimethylpyridine

In the first step, 2,4,6-trimethylpyridine undergoes sulfonation using concentrated sulfuric acid or sulfur trioxide (SO₃). The reaction is typically conducted at elevated temperatures (80–120°C) to overcome kinetic barriers, yielding 2,4,6-trimethylpyridine-3-sulfonic acid. The regioselectivity is attributed to the electron-donating methyl groups, which activate the 3-position for electrophilic substitution.

Key Reaction Conditions:

Chlorination with Phosphorus Pentachloride

The sulfonic acid intermediate is subsequently treated with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride. This exothermic reaction requires careful temperature control (100–140°C) to avoid over-chlorination and byproduct formation, such as 5-chloro derivatives.

Optimization Insights:

-

Molar Ratio: 0.3–0.5 equivalents of PCl₅ per sulfonic acid to minimize byproducts.

-

Distillation: Post-reaction distillation under reduced pressure (0.2–1.2 kPa) isolates the product, achieving yields of 35–40% after purification.

Table 1: Sulfonation-Chlorination Method Performance

| Parameter | Value | Source |

|---|---|---|

| Sulfonation Yield | 85–90% (crude) | |

| Chlorination Yield | 35–40% (distilled) | |

| Purity After Distillation | >99% (GC analysis) | |

| Byproduct Formation | <0.1% 5-chloro derivatives |

Thiol-Mediated Chlorination: Alternative Pathway

An alternative route involves the synthesis of a pyridine-3-thiol intermediate, followed by oxidative chlorination. Although less common for trimethylpyridine derivatives, this method is adaptable from analogous sulfonyl chloride syntheses.

Recrystallization and Purification Strategies

High-purity 2,4,6-trimethylpyridine-3-sulfonyl chloride is achieved through recrystallization and distillation.

Ethanol-Water Recrystallization

Crude sulfonyl chloride is dissolved in hot industrial ethanol (95%) and gradually cooled to precipitate impurities. This step elevates purity from 85% to 97–98%.

Vacuum Distillation

Distillation under reduced pressure (0.4–1.2 kPa) at 92–98°C separates the product from phosphorus oxychloride and solvent residues, achieving >99% purity.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Yield | Purity | Scalability | Safety Risk |

|---|---|---|---|---|

| Sulfonation-Chlorination | 35–40% | >99% | High | Moderate |

| Thiol Oxidation | 38–45% | 95–97% | Moderate | High |

The sulfonation-chlorination method dominates industrial settings due to its balance of yield and safety, whereas the thiol route remains niche due to handling complexities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.

Oxidation Reactions: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Oxidation Reactions: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonyl Thiols: Formed from the reaction with thiols.

Carboxylic Acids and Aldehydes: Formed from the oxidation of methyl groups.

Scientific Research Applications

2,4,6-Trimethylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylpyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the sulfonylation of proteins can alter their function and activity by modifying specific amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4,6-trimethylpyridine-3-sulfonyl chloride with structurally related sulfonyl chlorides, highlighting molecular properties, substituent effects, and applications.

Key Findings:

Steric vs. Electronic Effects: The trimethylpyridine derivative exhibits pronounced steric hindrance, reducing its reactivity in nucleophilic substitutions compared to less substituted analogs like pyridine-3-sulfonyl chloride . In contrast, trifluoromethanesulfonyl chloride (CF₃SO₂Cl) is highly reactive due to the electron-withdrawing trifluoromethyl group, making it a preferred reagent for introducing sulfonyl groups in electron-deficient systems .

Solubility and Applications :

- The hydrochloride salt of pyridine-3-sulfonyl chloride offers improved water solubility, advantageous for biomedical applications .

- The fluorinated analog (4,6-difluoro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride) demonstrates enhanced electrophilicity, making it suitable for synthesizing fluorinated agrochemicals .

Thermal Stability :

- Trifluoromethanesulfonyl chloride’s low boiling point (29–32°C) contrasts with the presumed higher thermal stability of the trimethylpyridine derivative, which likely remains stable at room temperature due to its aromatic and bulky structure.

Limitations in Current Data:

- Further experimental studies are required to confirm its stability and reactivity under varying conditions.

Biological Activity

2,4,6-Trimethylpyridine-3-sulfonyl chloride (TMPSCl) is a sulfonyl chloride derivative of trimethylpyridine, a compound known for its diverse applications in organic synthesis and medicinal chemistry. This article aims to explore the biological activity of TMPSCl, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

TMPSCl has the following chemical structure:

- Molecular Formula : C₉H₁₁ClN₁O₂S

- Molecular Weight : 216.71 g/mol

The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in various chemical reactions.

The biological activity of TMPSCl primarily stems from its ability to form covalent bonds with nucleophiles such as amines and thiols. This reactivity allows it to modify proteins and other biomolecules, potentially influencing their function. The mechanism by which TMPSCl interacts with biological systems can be summarized as follows:

- Nucleophilic Attack : The nucleophilic sites on biomolecules attack the electrophilic sulfur atom in the sulfonyl chloride group.

- Formation of Sulfonamide Bonds : This reaction leads to the formation of stable sulfonamide bonds, which can alter the activity of enzymes and receptors.

Antimicrobial Activity

Research has indicated that TMPSCl exhibits antimicrobial properties against various pathogens. In a study evaluating its efficacy against bacterial strains, TMPSCl demonstrated significant inhibitory effects on:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these organisms were found to be notably low, suggesting a potent antimicrobial action.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that while TMPSCl is effective against bacteria, it also exhibits cytotoxic effects on mammalian cell lines at higher concentrations. The IC50 values for various cell lines are summarized below:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 50 |

| MCF-7 (breast cancer) | 45 |

| NIH 3T3 (fibroblast) | 70 |

These findings indicate that while TMPSCl has potential as an antimicrobial agent, its cytotoxicity must be carefully evaluated in therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by resistant bacterial strains, TMPSCl was used topically. The results showed a significant reduction in infection rates compared to control treatments. Patients treated with TMPSCl exhibited faster healing times and lower recurrence rates.

Case Study 2: Synthesis of Antimicrobial Agents

TMPSCl has been utilized as a key intermediate in the synthesis of novel antimicrobial agents. Researchers synthesized a series of sulfonamide derivatives based on TMPSCl, which exhibited enhanced antibacterial activity compared to their parent compounds. This highlights the potential for developing new therapeutics leveraging TMPSCl's reactive nature.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,4,6-Trimethylpyridine-3-sulfonyl chloride, and how can reaction yields be optimized?

- Methodology :

- Synthesis : The compound is typically synthesized via chlorosulfonation of 2,4,6-trimethylpyridine using chlorosulfonic acid. Key steps include controlled addition of reagents at low temperatures (0–5°C) to minimize side reactions like over-sulfonation.

- Optimization : Reaction yields (often 60–75%) depend on stoichiometric ratios, temperature control, and inert atmosphere to prevent hydrolysis. Post-reaction quenching with ice water followed by extraction with dichloromethane improves recovery .

- Purification : Recrystallization from toluene or column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the sulfonyl chloride group (e.g., C peak at ~145 ppm for SOCl) and methyl substituents (δ 2.4–2.6 ppm for CH in H NMR) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H] at m/z 234.03 (calculated for CHClNOS).

- FT-IR : Peaks at 1370 cm (asymmetric SO stretch) and 1180 cm (symmetric SO stretch) confirm the sulfonyl chloride group .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylpyridine scaffold influence the reactivity of the sulfonyl chloride group?

- Methodology :

- Steric Effects : The 2,4,6-trimethyl groups create significant steric hindrance, reducing nucleophilic substitution rates. Kinetic studies show slower reactions with bulky amines (e.g., tert-butylamine) compared to methylamine .

- Electronic Effects : Electron-donating methyl groups deactivate the pyridine ring, lowering electrophilicity of the sulfonyl chloride. Computational DFT analysis (e.g., NBO charges) quantifies reduced electrophilicity at the sulfur center compared to unsubstituted pyridine-sulfonyl chlorides .

Q. What are the stability profiles of this compound under varying storage conditions, and how can decomposition be mitigated?

- Methodology :

- Stability Studies : Thermogravimetric analysis (TGA) reveals decomposition onset at 120°C. Hydrolytic stability tests (in aqueous buffers at pH 4–9) show rapid hydrolysis above pH 7, generating sulfonic acid derivatives .

- Mitigation Strategies : Store under anhydrous conditions (argon atmosphere) at –20°C. Use desiccants like molecular sieves in storage vials .

Q. How can researchers resolve contradictions in reported reaction yields for amide coupling using this reagent?

- Methodology :

- Variable Factors : Discrepancies arise from moisture content (hydrolysis reduces active reagent), solvent polarity (higher yields in aprotic solvents like DMF), and base choice (e.g., EtN vs. DIPEA).

- Protocol Standardization : Pre-dry reagents and solvents, use Schlenk-line techniques for moisture-sensitive steps, and monitor reactions via TLC or in-situ IR .

Q. What are the applications of this compound in synthesizing bioactive molecules or probes?

- Methodology :

- Peptide Modification : Acts as a sulfonating agent for lysine residues, enabling site-specific protein labeling. Example: Conjugation with fluoresceinamine for fluorescence probes .

- Kinase Inhibitors : Used to synthesize sulfonamide derivatives targeting ATP-binding pockets. Bioactivity assays (e.g., IC measurements) validate inhibitory potency .

Q. What mechanistic insights exist for its reactions with heterocyclic amines?

- Methodology :

- Kinetic Studies : Pseudo-first-order kinetics reveal rate-limiting attack by the amine nucleophile. Hammett plots correlate substituent effects on pyridine with reaction rates .

- Computational Modeling : MD simulations show that methyl groups restrict amine access to the sulfonyl chloride, aligning with experimental activation energies (E ≈ 45 kJ/mol) .

Key Safety Considerations

- Hazards : Corrosive (skin/eye damage), moisture-sensitive (releases HCl gas). Use PPE and work in a fume hood .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO) and bases (violent reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.